molecular formula C16H9Cl2F B11835582 1-(2,6-Dichlorophenyl)-5-fluoronaphthalene

1-(2,6-Dichlorophenyl)-5-fluoronaphthalene

Cat. No.: B11835582
M. Wt: 291.1 g/mol
InChI Key: HEMBEWKMVXEIOK-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-5-fluoronaphthalene is an organic compound that features a naphthalene core substituted with a 2,6-dichlorophenyl group and a fluorine atom

Preparation Methods

The synthesis of 1-(2,6-Dichlorophenyl)-5-fluoronaphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boron-containing compound and an organohalide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex organic molecules.

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)-5-fluoronaphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Halogenation, nitration, and sulfonation are common types of substitution reactions. For example, the fluorine atom in the compound can be substituted with other halogens using appropriate reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-5-fluoronaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-(2,6-Dichlorophenyl)-5-fluoronaphthalene exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)-5-fluoronaphthalene can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and overall molecular framework. The presence of different functional groups can significantly influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-5-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-13-7-3-8-14(18)16(13)12-6-1-5-11-10(12)4-2-9-15(11)19/h1-9H

InChI Key

HEMBEWKMVXEIOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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